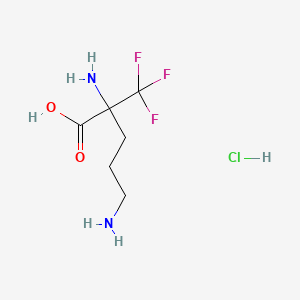

2,5-diamino-2-(trifluoromethyl)pentanoic acid;hydrochloride

Beschreibung

2,5-Diamino-2-(trifluoromethyl)pentanoic acid;hydrochloride is a synthetic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of two amino groups and a trifluoromethyl group attached to a pentanoic acid backbone, with an additional hydrochloride group enhancing its solubility and stability.

Eigenschaften

CAS-Nummer |

1980033-64-4 |

|---|---|

Molekularformel |

C6H12ClF3N2O2 |

Molekulargewicht |

236.62 g/mol |

IUPAC-Name |

2,5-diamino-2-(trifluoromethyl)pentanoic acid;hydrochloride |

InChI |

InChI=1S/C6H11F3N2O2.ClH/c7-6(8,9)5(11,4(12)13)2-1-3-10;/h1-3,10-11H2,(H,12,13);1H |

InChI-Schlüssel |

HGXSFUDZLCZFMO-UHFFFAOYSA-N |

Kanonische SMILES |

C(CC(C(=O)O)(C(F)(F)F)N)CN.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

2,5-Diamino-2-(Trifluormethyl)pentansäure;Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Aminogruppen können oxidiert werden, um entsprechende Nitro- oder Nitroso-Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Amine oder andere reduzierte Derivate zu bilden.

Substitution: Die Trifluormethylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener substituierter Derivate führt

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Amine oder Thiole. Reaktionsbedingungen umfassen in der Regel kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Diamino-2-(trifluoromethyl)pentanoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include substituted pentanoic acids, amines, and various fluorinated derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2,5-Diamino-2-(Trifluormethyl)pentansäure;Hydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Trifluormethylgruppe erhöht die Bindungsaffinität und Spezifität der Verbindung, während die Aminogruppen Wechselwirkungen mit biologischen Molekülen ermöglichen. Diese Verbindung kann die Enzymaktivität hemmen oder Signalwege modulieren, was zu den beobachteten biologischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of 2,5-diamino-2-(trifluoromethyl)pentanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity, while the amino groups facilitate interactions with biological molecules. This compound may inhibit enzyme activity or modulate signaling pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2,5-Diamino-2-(Difluormethyl)pentansäure;Hydrochlorid

- 2,5-Diamino-2-Methylpentansäure;Hydrochlorid

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen ist 2,5-Diamino-2-(Trifluormethyl)pentansäure;Hydrochlorid aufgrund des Vorhandenseins der Trifluormethylgruppe einzigartig, die ihr unterschiedliche chemische und biologische Eigenschaften verleiht. Diese Gruppe erhöht die Stabilität, Lipophilie und Bindungsaffinität der Verbindung, was sie zu einem wertvollen Werkzeug in verschiedenen Forschungsanwendungen macht .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.